molecular formula C2H20N4O7P2 B13808941 Tetraammonium (1-hydroxyethylidene)bisphosphonate CAS No. 7101-46-4

Tetraammonium (1-hydroxyethylidene)bisphosphonate

Cat. No.: B13808941
CAS No.: 7101-46-4
M. Wt: 274.15 g/mol
InChI Key: KRPCKNGWBDZBKL-UHFFFAOYSA-N
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Description

Tetraammonium (1-hydroxyethylidene)bisphosphonate is a chemical compound with the molecular formula C2H20N4O7P2. It is a member of the bisphosphonate family, which are compounds known for their ability to inhibit bone resorption. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraammonium (1-hydroxyethylidene)bisphosphonate typically involves the reaction of phosphorous acid with acetic acid in the presence of ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tetraammonium (1-hydroxyethylidene)bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various phosphonate derivatives, which have applications in different fields of research and industry .

Scientific Research Applications

Tetraammonium (1-hydroxyethylidene)bisphosphonate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Tetraammonium (1-hydroxyethylidene)bisphosphonate involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, which are cells responsible for bone resorption. By reducing osteoclast activity, the compound helps to maintain bone density and strength .

Comparison with Similar Compounds

Properties

CAS No.

7101-46-4

Molecular Formula

C2H20N4O7P2

Molecular Weight

274.15 g/mol

IUPAC Name

tetraazanium;1,1-diphosphonatoethanol

InChI

InChI=1S/C2H8O7P2.4H3N/c1-2(3,10(4,5)6)11(7,8)9;;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);4*1H3

InChI Key

KRPCKNGWBDZBKL-UHFFFAOYSA-N

Canonical SMILES

CC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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